

In-Depth Technical Guide to the Solubility of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Acid Red 249**, a synthetic azo dye. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Physicochemical Properties of Acid Red 249

Acid Red 249, with the CAS number 6416-66-6, is a dark red powder.[1] It is a weak acid dye characterized by the presence of sulfonic acid groups, which contribute to its solubility in aqueous solutions.[2]

Quantitative Solubility Data

The solubility of **Acid Red 249** varies across different solvents, a critical factor for its application in research and development. The following table summarizes the available quantitative and qualitative solubility data.

Solvent	Solubility	Temperature
Water	160.71 g/L	20°C
Water	~30 g/L	Not Specified
Dimethyl Sulfoxide (DMSO)	50 mg/mL	Not Specified
Ethanol	< 10 g/L (Slightly Soluble)	Not Specified
Methanol	Slightly Soluble	Not Specified
Isopropanol	< 10 g/L	Not Specified

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is paramount for scientific research. The following are detailed methodologies for two common and reliable methods for determining the solubility of dyes like **Acid Red 249**.

Gravimetric Method

This direct method involves measuring the mass of the solute dissolved in a known volume of solvent to determine the saturation solubility.

Materials:

- Acid Red 249 powder
- Solvent of interest
- Analytical balance
- · Temperature-controlled shaker or water bath
- · Volumetric flasks and pipettes
- Syringe filters (0.45 μm pore size)
- · Evaporating dishes

Desiccator

Procedure:

- Preparation of Saturated Solution: Add an excess amount of Acid Red 249 to a known volume of the solvent in a sealed container to create a slurry.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: Allow the solution to stand at the constant temperature for the excess solid to settle. Carefully filter the supernatant using a syringe filter to obtain a clear, saturated solution.
- · Mass Determination of Dissolved Solute:
 - Accurately transfer a known volume of the clear filtrate to a pre-weighed, dry evaporating dish.
 - Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven).
 - Once the solvent is completely evaporated, cool the evaporating dish containing the dry dye residue to room temperature in a desiccator.
 - Weigh the dish on an analytical balance. Repeat the heating, cooling, and weighing process until a constant mass is achieved.
- Calculation of Solubility:
 - Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.
 - Express the solubility in grams per liter (g/L) or other appropriate units by dividing the mass of the residue by the volume of the filtrate used.

UV-Vis Spectrophotometric Method

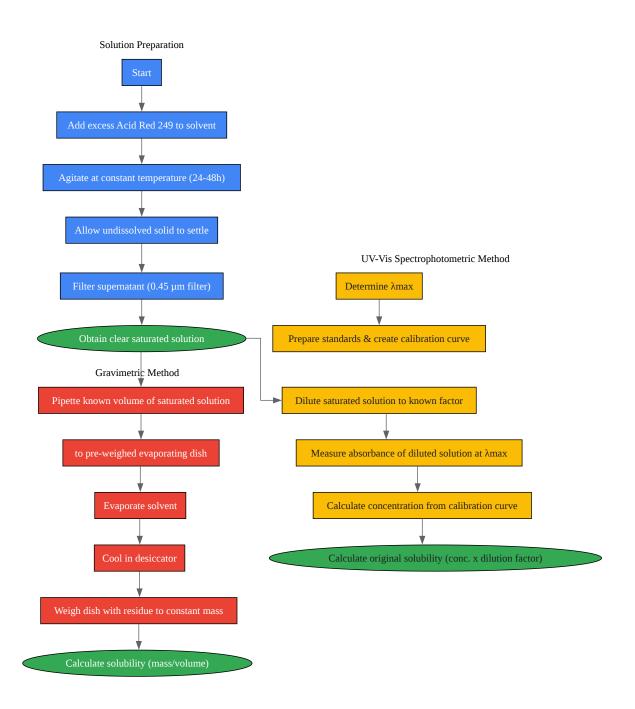
This indirect analytical method determines the concentration of a colored solute in a saturated solution by measuring its absorbance of light at a specific wavelength.

Materials:

- Acid Red 249 powder
- Solvent of interest
- UV-Vis spectrophotometer
- Cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance
- Temperature-controlled shaker or water bath
- Syringe filters (0.45 μm pore size)

Procedure:

- Determination of Maximum Absorbance (λmax):
 - Prepare a dilute, unsaturated solution of Acid Red 249 in the chosen solvent.
 - Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be performed at this λmax.
- Preparation of a Calibration Curve:
 - Prepare a stock solution of Acid Red 249 of a known concentration in the solvent.
 - Perform a series of accurate serial dilutions to create a set of standard solutions with decreasing, known concentrations.



- \circ Measure the absorbance of each standard solution at the predetermined λ max, using the pure solvent as a blank.
- Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c).
- Preparation and Measurement of Saturated Solution:
 - Prepare a saturated solution of Acid Red 249 as described in the gravimetric method (steps 1 and 2).
 - Filter the saturated solution to remove any undissolved solids.
 - Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted saturated solution at λmax.
- · Calculation of Solubility:
 - Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.
 - Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Acid Red 249** in the specific solvent at the given temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility of **Acid Red 249**.

Click to download full resolution via product page

Caption: Workflow for determining the solubility of Acid Red 249.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tracid Brilliant Red B CAS#: 6416-66-6 [m.chemicalbook.com]
- 2. Acid Dyes Powder Manufacturer, Acid Black Dyes, Acid Dyes Chemical Exporter [gokuleximp.co]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Solubility of Acid Red 249]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029386#acid-red-249-solubility-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com